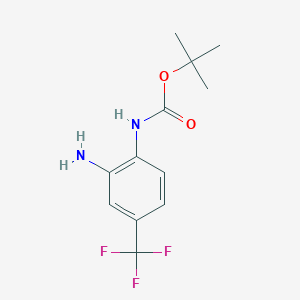

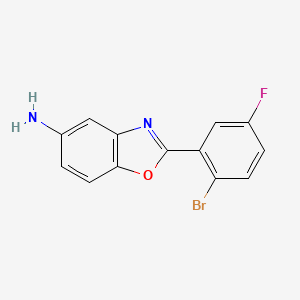

2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

説明

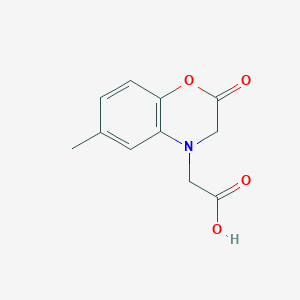

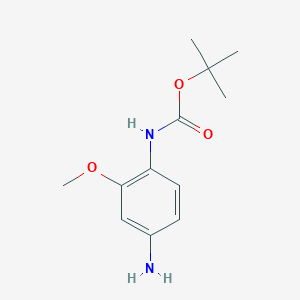

The compound "2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine" is a derivative of benzoxazole, which is a heterocyclic compound with a molecular structure that includes a benzene ring fused to an oxazole ring. The presence of bromo and fluoro substituents on the phenyl ring and an amine group on the benzoxazole ring suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, o-Bromophenyl isocyanide can react with primary amines under CuI catalysis to afford substituted benzimidazoles, which share structural similarities with benzoxazoles . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be optimized and investigated using computational methods, as demonstrated in the study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole . Such studies typically include analysis of vibrational frequencies, HOMO-LUMO interactions, and potential energy distributions, which are crucial for understanding the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For example, benzoxazoline-2-thione derivatives react with primary amines to yield hydroxyphenylthioureas . The presence of an amine group in "this compound" suggests that it could also participate in reactions with electrophiles or act as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by their substituents. For instance, the introduction of electron-withdrawing groups such as bromo or fluoro atoms can affect the molecule's acidity, reactivity, and photophysical properties . The antimicrobial properties of benzoxazole derivatives have also been reported, indicating potential applications in medicinal chemistry .

科学的研究の応用

Synthesis and Biological Evaluation

2-Halogenatedphenyl benzoxazole derivatives, including compounds like 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine, have been synthesized and evaluated for their potential as anti-inflammatory and cytotoxic agents. For instance, 2-(3-Chlorophenyl)benzoxaole-5-carboxylic acid showed significant anti-inflammatory activity, and 2-(4-Chlorophenyl)benzoxaole-5-carboxylic acid demonstrated excellent cytotoxic activity against human prostate carcinoma epithelial cell lines. Molecular docking analysis suggested good binding interactions of these compounds with biochemical targets such as Cyclooxygenase-2 and aldo-keto reductase IC3 (Thakral et al., 2022).

Fluorescent Probe Development

Compounds like 5-Bromo-2-(5′-bromo-2′-hydroxyphenyl)benzoxazole have been investigated for application in fluorescent probe sensing of amino compounds. These compounds exhibit distinct fluorescent colors when sensing specific substances such as hexamethylenediamine and hydrazine (Lee et al., 2004).

Reaction with Amines

Studies on the reaction of benzoxazoline-2-thione derivatives with amines, including compounds related to this compound, have shown that hydroxyphenylthioureas can be obtained through these reactions. The presence of electron-acceptor substituents in the benzene ring was found to facilitate this reaction (Davidkov & Simov, 1981).

Applications in Polymeric Materials

Research on novel aromatic poly(ether-imide) with benzazole pendent groups and flexible ether linkages, including derivatives of benzoxazole, has shown that these materials have high thermal stability and potential applications in high-performance polymers (Toiserkani, 2011).

作用機序

Target of Action

It’s structurally related compound, 2-bromo-5-fluorophenol, is used for the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . These are receptors involved in the serotonin system, which plays a key role in many biological processes, including the regulation of mood, cognition, learning, memory, and numerous physiological processes.

Mode of Action

If we consider its potential role as a precursor in the synthesis of 5-ht3 and 5-ht4 antagonists, it might interact with these receptors, thereby modulating the serotonin system .

Biochemical Pathways

If it acts on the 5-ht3 and 5-ht4 receptors, it could influence the serotonin system, which is involved in numerous biochemical pathways related to mood, cognition, and various physiological processes .

Result of Action

If it acts as an antagonist at the 5-ht3 and 5-ht4 receptors, it could potentially modulate the serotonin system and thereby influence mood, cognition, and various physiological processes .

生化学分析

Biochemical Properties

2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time, leading to changes in its activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit beneficial effects, such as enhanced cell survival and reduced inflammation. At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific tissues, such as the liver and kidneys. Its localization and accumulation can impact its activity and function within the body .

特性

IUPAC Name |

2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPVGBUPECVFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640744 | |

| Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016507-27-9 | |

| Record name | 2-(2-Bromo-5-fluorophenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016507-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d]oxazol-2-yl)piperidin-3-ol](/img/structure/B1291176.png)

![DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1291185.png)

![2-(sulfanylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1291195.png)

![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)